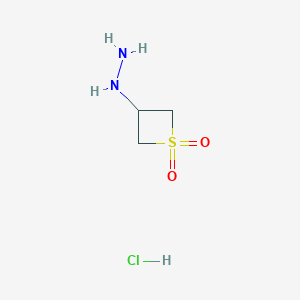

(1,1-Dioxothietan-3-yl)hydrazine;hydrochloride

Description

(1,1-Dioxothietan-3-yl)hydrazine;hydrochloride is a hydrazine derivative characterized by a 1,1-dioxothietan-3-yl substituent and a hydrochloride counterion.

Propriétés

IUPAC Name |

(1,1-dioxothietan-3-yl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2S.ClH/c4-5-3-1-8(6,7)2-3;/h3,5H,1-2,4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACLCUKZYVUFND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxothietan-3-yl)hydrazine;hydrochloride typically involves the dioxothietanylation of heterocycles. One common method includes treating NH-1,2,4-triazole sodium salts with 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole in the presence of sodium tert-butoxide. This reaction occurs regioselectively and yields N-(1,1-dioxothietan-3-yl)-1,2,4-triazoles .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for industrial-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: (1,1-Dioxothietan-3-yl)hydrazine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions are common, especially with triazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium tert-butoxide and dibromo compounds are frequently employed.

Applications De Recherche Scientifique

(1,1-Dioxothietan-3-yl)hydrazine;hydrochloride has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.

Biology: The compound’s biological activity makes it a subject of study in biochemical research.

Industry: Used in the production of various chemical intermediates and specialty chemicals.

Mécanisme D'action

The mechanism of action of (1,1-Dioxothietan-3-yl)hydrazine;hydrochloride involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active derivatives. These derivatives can interact with specific enzymes and receptors, influencing biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

This section compares (1,1-Dioxothietan-3-yl)hydrazine;hydrochloride with structurally or functionally related hydrazine derivatives, focusing on reactivity, applications, and physicochemical properties.

Structural and Functional Group Variations

- Propylhydrazine hydrochloride (PHC) and (2-thienylmethyl)hydrazine hydrochloride (THC) :

Both feature alkyl/heteroaryl substituents instead of the dioxothietan group. PHC and THC are strong reducing agents in perovskite solar cells, restoring aged precursor solutions and achieving device efficiencies of 22.6% and 23.0%, respectively. The thienyl group in THC may enhance electron delocalization, improving reducing capacity compared to PHC . - Hydrazine hydrochloride (N₂H₄·HCl) :

The simplest hydrazine salt, widely used in condensation and cyclization reactions. It has an oral LD₅₀ of 128 mg/kg in rats, highlighting acute toxicity risks. Its lack of complex substituents limits steric hindrance, favoring nucleophilic attack in reactions . - 2-Naphthylhydrazine hydrochloride :

An aromatic hydrazine derivative with a naphthalene group. Its bulky structure may reduce solubility in polar solvents but enhance π-π interactions in supramolecular chemistry .

Catalytic and Functional Performance

- Reducing Agents in Solar Cells: PHC and THC outperform traditional agents like BHC, with THC achieving 23.0% efficiency. The dioxothietan group’s electron-withdrawing nature may alter redox potentials, though direct data are lacking .

- Inhibition of Aldol Condensation: Hydrazine derivatives follow the efficiency sequence: arginine > ethanolamine > hydrazine. The basicity of functional groups (–NH₂ vs.

Physicochemical Properties

- Crystallinity and Solubility :

Dimethyl hydrazine salts (sulfate vs. hydrochloride) exhibit differing crystallinity; sulfate salts show wax-like plasticity, while hydrochlorides are more brittle. The dioxothietan group may enhance crystallinity due to polar sulfone interactions . - Solvent Compatibility: Hydrazine hydrochlorides (e.g., THC, PHC) are typically dissolved in methanol or ethanol for reactions. Bulky substituents (e.g., naphthyl) may necessitate polar aprotic solvents like DMF .

Activité Biologique

(1,1-Dioxothietan-3-yl)hydrazine;hydrochloride is a chemical compound that has attracted considerable attention in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a dioxothietan moiety and a hydrazine functional group, which together confer distinct reactivity and biological significance.

The compound has the following chemical identifiers:

- IUPAC Name : this compound

- CAS Number : 2470435-64-2

- Molecular Formula : C₃H₈N₂O₂S·HCl

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can undergo oxidation and reduction reactions, leading to the formation of biologically active derivatives that can modulate enzyme activity and influence biochemical pathways. The specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It can potentially interact with receptors, influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties. For instance, it has been tested against various bacterial strains and demonstrated significant inhibitory effects.

Anticancer Properties

The compound's derivatives have been evaluated for their anticancer potential. Preliminary studies suggest that they may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound derivatives:

| Study | Findings |

|---|---|

| Research 1 | Investigated the antimicrobial activity against E. coli and S. aureus, showing a minimum inhibitory concentration (MIC) of 50 µg/mL. |

| Research 2 | Evaluated anticancer effects in vitro on breast cancer cell lines, revealing IC50 values ranging from 20 to 40 µM for inducing apoptosis. |

| Research 3 | Explored enzyme inhibition mechanisms, demonstrating significant inhibition of acetylcholinesterase with an IC50 value of 15 µM. |

Synthetic Routes

The synthesis of this compound typically involves the dioxothietanylation of hydrazines or related heterocycles. A common synthetic route includes:

- Treatment of NH-1,2,4-triazole sodium salts with dioxothietane derivatives.

- Use of sodium tert-butoxide as a catalyst to facilitate regioselective reactions.

Q & A

Q. What synthetic routes are commonly employed to prepare hydrazine hydrochloride derivatives like (1,1-Dioxothietan-3-yl)hydrazine;hydrochloride?

Methodological Answer: Hydrazine hydrochlorides are typically synthesized via condensation reactions between substituted amines and hydrazine derivatives. For example, arylhydrazine hydrochlorides are prepared by reacting aryl diazonium salts with hydrazine hydrate under acidic conditions . For this compound, a plausible route involves:

Thietane ring oxidation : Reacting thietane derivatives with oxidizing agents (e.g., H2O2/acetic acid) to form the 1,1-dioxothietane moiety.

Hydrazine coupling : Introducing the hydrazine group via nucleophilic substitution or condensation, followed by HCl treatment to isolate the hydrochloride salt.

Key Validation : Monitor reaction progress via TLC or HPLC. Confirm purity using melting point analysis (e.g., decomposition points observed in analogous compounds: ~225°C) .

Q. How can researchers purify this compound to ensure high yield and purity?

Methodological Answer: Purification strategies include:

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences. For example, hydrazine hydrochlorides often precipitate upon cooling .

- Column Chromatography : Employ silica gel with eluents like dichloromethane:methanol (95:5) for impurities with differing polarities.

- Acid-Base Extraction : Partition the compound between aqueous HCl and organic solvents (e.g., ethyl acetate) to remove non-ionic byproducts.

Quality Control : Assess purity via <sup>1</sup>H NMR (e.g., characteristic NH and aromatic proton signals) and elemental analysis .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify NH2 protons (δ ~9–10 ppm in DMSO-d6) and dioxothietan ring carbons (δ ~60–80 ppm) .

- IR Spectroscopy : Detect N–H stretches (~3200 cm<sup>-1</sup>) and S=O vibrations (~1150–1300 cm<sup>-1</sup>) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M-Cl]<sup>+</sup>) and fragmentation patterns .

- X-ray Diffraction (XRD) : Resolve crystal structure if single crystals are obtainable .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in heterocyclic synthesis?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the hydrazine NH2 group may act as a nucleophile in Fischer indole synthesis .

- Molecular Dynamics (MD) Simulations : Model interactions with solvents (e.g., DMSO) to optimize reaction conditions .

- Transition State Analysis : Identify energy barriers for ring-opening reactions of the dioxothietan moiety under acidic/basic conditions.

Q. How should researchers address contradictions in reported thermal stability data for hydrazine hydrochlorides?

Methodological Answer: Discrepancies in decomposition temperatures (e.g., 225°C vs. higher/lower values) may arise from:

Purity Variations : Use DSC/TGA to compare samples purified via different methods (e.g., recrystallized vs. column-purified) .

Crystalline vs. Amorphous Forms : Analyze XRD patterns to correlate stability with crystallinity.

Humidity Effects : Conduct stability studies under controlled humidity (e.g., 40% RH) to assess hygroscopicity .

Q. What mechanistic insights govern the biological activity of hydrazine hydrochloride derivatives?

Methodological Answer:

- Enzyme Inhibition Studies : Test inhibition of targets like monoamine oxidase (MAO) using UV-Vis assays. Compare IC50 values with structural analogs (e.g., 3,5-dimethylphenylhydrazine hydrochloride) .

- Reactive Oxygen Species (ROS) Scavenging : Use fluorescence probes (e.g., DCFH-DA) to evaluate antioxidant potential, leveraging the hydrazine group’s redox activity .

- Structure-Activity Relationships (SAR) : Modify the dioxothietan ring (e.g., substituents at C3) and correlate changes with bioactivity data .

Q. How can researchers optimize synthetic protocols for scalability while minimizing hazardous byproducts?

Methodological Answer:

- Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Flow Chemistry : Enhance reaction control and safety by conducting syntheses in continuous flow reactors .

- Byproduct Analysis : Use GC-MS to identify and quantify impurities (e.g., chlorinated side products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.